N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride
Description
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Properties
IUPAC Name |
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-3-13-8-11-14-12(15-16-11)10-6-4-5-9(2)7-10;/h4-7,13H,3,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGPKKVXBPJECQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC(=NO1)C2=CC=CC(=C2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388183 | |
| Record name | N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890324-23-9 | |
| Record name | N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylbenzohydrazide with chloroacetic acid to form the oxadiazole ring. This intermediate is then reacted with ethanamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization and subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles attached to the ethanamine group.
Scientific Research Applications
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways by altering the function of key proteins involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-Methylphenethylamine: Shares the 3-methylphenyl group but lacks the oxadiazole ring.
N-Methylphenethylamine: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure enhances the compound’s ability to interact with various biological targets, making it a valuable molecule for research and development.
Biological Activity
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine hydrochloride is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C16H19N3O2
- Molecular Weight: 253.73 g/mol
- CAS Number: 890324-23-9
- SMILES Notation: N{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Recent studies suggest that compounds in the oxadiazole class can inhibit several key enzymes and receptors involved in disease processes:
-
Inhibition of Enzymes:
- Histone Deacetylases (HDACs): These enzymes are involved in the regulation of gene expression and are implicated in cancer progression. Oxadiazole derivatives have shown inhibitory effects on HDACs, suggesting potential anticancer properties .
- Carbonic Anhydrase (CA): Inhibition of CA has been linked to anti-glaucoma and anti-cancer activities .
- Antioxidant Activity:
Biological Activities
This compound has been evaluated for various biological activities:
Anticancer Activity
Research indicates that oxadiazole derivatives possess significant anticancer properties. For example:
- A study reported an IC50 value of approximately 92.4 µM against various cancer cell lines including human colon adenocarcinoma and breast cancer .
Anti-inflammatory Effects
In vivo studies have demonstrated that oxadiazole compounds can significantly reduce edema in animal models, indicating their potential as anti-inflammatory agents. The mean edema inhibition ranged from 23.6% to 82.3% compared to the reference drug Indomethacin .
Antimicrobial Properties
Oxadiazole derivatives have also been investigated for their antimicrobial activity against various pathogens. The structure's ability to interact with bacterial efflux pumps enhances its effectiveness against antibiotic-resistant strains .
Case Studies and Research Findings
Several studies highlight the biological efficacy of oxadiazole derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
